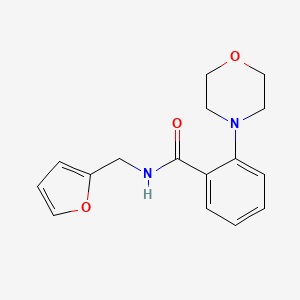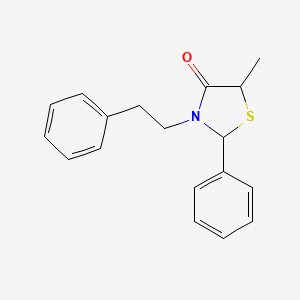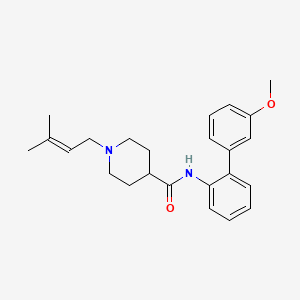
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate, also known as NSC 716970, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the histone deacetylase enzyme, which plays a crucial role in gene expression regulation.
Mecanismo De Acción
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 exerts its pharmacological effects by inhibiting the activity of histone deacetylase enzymes, which are responsible for the removal of acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. The altered gene expression can result in various cellular effects, including cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has been shown to have various biochemical and physiological effects, depending on the specific cell type and disease model. In cancer cells, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 induces cell cycle arrest and apoptosis, which can lead to tumor growth inhibition. In animal models of neurological disorders, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. Additionally, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has been shown to have anti-inflammatory effects in animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has several advantages for lab experiments, including its potency as a histone deacetylase inhibitor and its potential therapeutic applications in various diseases. However, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 also has limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Direcciones Futuras
There are several future directions for research on N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970, including its potential therapeutic applications in various diseases, its safety and efficacy in humans, and its mechanism of action in different cell types. Additionally, future studies could focus on developing more potent and selective histone deacetylase inhibitors based on the structure of N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970. Finally, further research could investigate the potential of N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 as a tool for epigenetic research and drug discovery.
Conclusion
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 is a promising compound with potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. Its mechanism of action as a histone deacetylase inhibitor makes it a valuable tool for epigenetic research and drug discovery. While there are still limitations and unknowns regarding its safety and efficacy in humans, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 presents a promising avenue for future research and therapeutic development.
Métodos De Síntesis
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 is synthesized through a multi-step process that involves the reaction of 2-(4-morpholinyl)benzaldehyde with furfurylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the reaction of the resulting amine with trifluoroacetic anhydride to yield the trifluoroacetate salt form of N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. As a histone deacetylase inhibitor, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Furthermore, N-(2-furylmethyl)-2-(4-morpholinyl)benzamide trifluoroacetate 716970 has anti-inflammatory properties, which make it a potential therapeutic agent for autoimmune diseases and other inflammatory conditions.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(17-12-13-4-3-9-21-13)14-5-1-2-6-15(14)18-7-10-20-11-8-18/h1-6,9H,7-8,10-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNVAIWSXLMWDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-2-(4-morpholinyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-cyclohexyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4942824.png)
![1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]diazepane](/img/structure/B4942825.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4942832.png)

![N,N-diethyl-2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B4942842.png)
![N-{4-[(2,5-dihydroxyphenyl)sulfonyl]phenyl}acetamide](/img/structure/B4942844.png)
![1-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3-methylpiperidine](/img/structure/B4942851.png)
![1-(2,3,4-trimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4942852.png)
![2-{3,5-dibromo-4-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4942860.png)
![3-acetyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-2H-pyran-2-one](/img/structure/B4942886.png)
![1-(3-chlorobenzyl)-4-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4942901.png)
